5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate
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Overview
Description
5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 8-quinolinol followed by esterification with 2-chloro-5-nitrobenzoic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or phosphoric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Like hydrogen gas and palladium on carbon for reduction reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, amine derivatives, and quinoline N-oxides .
Scientific Research Applications
5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique chemical structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: can be compared with other quinoline derivatives such as:
5,7-Dibromo-8-quinolinol: Similar in structure but lacks the ester and nitro functional groups, resulting in different chemical properties and applications.
8-Quinolinol: A simpler quinoline derivative with fewer functional groups, used primarily as a chelating agent.
Properties
Molecular Formula |
C16H7Br2ClN2O4 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C16H7Br2ClN2O4/c17-11-7-12(18)15(14-9(11)2-1-5-20-14)25-16(22)10-6-8(21(23)24)3-4-13(10)19/h1-7H |
InChI Key |
CPCDDQXXWRSMRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=C1 |
Origin of Product |
United States |
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